molecular formula C16H8N4O2 B175689 6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione CAS No. 14483-72-8

6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione

Cat. No. B175689
CAS RN: 14483-72-8
M. Wt: 288.26 g/mol
InChI Key: JENBHZAXIYXEHW-UHFFFAOYSA-N
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Description

The compound “6h,13h-Benzimidazo[1’,2’:4,5]pyrazino[1,2-a]benzimidazole-6,13-dione” is a chemical compound with the linear formula C24H26N6O2 . It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a linear formula of C24H26N6O2 . It contains multiple ring structures, including benzimidazole and pyrazino groups .

Future Directions

Benzimidazoles, which are part of the structure of this compound, have been the subject of extensive research due to their wide range of pharmacological activities . Future research could potentially explore the biological activities of this specific compound and its potential applications in medicine or other fields.

properties

IUPAC Name

3,10,13,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene-2,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N4O2/c21-15-13-17-9-5-1-3-7-11(9)19(13)16(22)14-18-10-6-2-4-8-12(10)20(14)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENBHZAXIYXEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=NC5=CC=CC=C5N4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290679
Record name 6H,13H-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione

CAS RN

14483-72-8
Record name NSC70345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H,13H-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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